2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
Description
Historical Development of Trifluoromethoxy-Substituted Acetamides
The incorporation of trifluoromethoxy groups into acetamide frameworks emerged in the late 20th century as chemists sought to optimize electron-withdrawing substituents for pharmacological applications. Early work focused on trifluoromethyl derivatives, such as optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)alkylamine derivatives, which demonstrated enhanced metabolic stability compared to non-fluorinated analogs. The shift toward trifluoromethoxy groups arose from their superior electronegativity and lipophilicity, which improve membrane permeability while maintaining steric profiles compatible with biological targets.
A pivotal advancement occurred in 2011 with the development of acylimidazole-mediated coupling methods for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives. This methodology laid the groundwork for introducing trifluoromethoxy groups via nucleophilic aromatic substitution, enabling precise functionalization of phenyl rings. Subsequent innovations, such as asymmetric reductions of trifluoromethoxy-substituted imines, further expanded access to enantiomerically pure intermediates critical for drug discovery.
Significance in Modern Chemical Research
The trifluoromethoxy group (-OCF₃) confers three key advantages:
- Electron-withdrawing effects that stabilize adjacent reaction centers, facilitating regioselective substitutions.
- Hydrophobic interactions that enhance binding affinity to protein pockets dominated by nonpolar residues.
- Metabolic resistance due to the strength of C-F bonds, prolonging biological half-lives.
These properties make 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide a scaffold of interest in agrochemical and pharmaceutical design. For example, structurally related compounds like 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide exhibit herbicidal activity by inhibiting acetolactate synthase, while N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide derivatives show promise as kinase inhibitors.
Positioning Within the Chloroacetamide Research Landscape
Chloroacetamides are broadly classified by their substitution patterns:
| Substitution Pattern | Example Compound | Key Application |
|---|---|---|
| Monochloro, alkylamino | 2-chloro-N-methylacetamide | Solvent stabilizers |
| Dichloro, aryl | 2,2-dichloro-N-phenylacetamide | Polymer crosslinkers |
| Chloro-trifluoromethoxy | This compound | Drug intermediates |
The trifluoromethoxy variant distinguishes itself through its dual functionality: the chloro group at the α-position activates the acetamide carbonyl toward nucleophilic attack, while the -OCF₃ group directs electrophilic substitutions to the para position on the phenyl ring. This regioselectivity is exemplified in the synthesis of nintedanib intermediates, where chloroacetamide precursors undergo sequential alkylation and hydrogenolysis to yield potent kinase inhibitors.
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-3-1-2-4-7(6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCDYTVQLQPQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, or amines .
Scientific Research Applications
Pharmaceutical Development
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar structures can interact with biological targets, suggesting potential therapeutic effects against infections. The presence of the trifluoromethoxy group enhances its binding affinity, which is crucial for drug efficacy.
Case Study: Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Interaction studies focus on its binding affinity to bacterial targets, which aids in understanding its mechanism of action.
The synthesis of this compound typically involves several steps, including nucleophilic substitutions and reductions. Common reagents include sodium hydroxide for substitution reactions and lithium aluminum hydride for reduction processes. The versatility of these reactions allows for scalable production suitable for industrial applications.
Synthesis Overview:
- Step 1: Formation of acetamide from appropriate amine precursors.
- Step 2: Introduction of the trifluoromethoxy group via electrophilic aromatic substitution.
- Step 3: Purification through chromatography to yield high-purity products.
Research indicates that this compound exhibits notable biological activities beyond antimicrobial effects, including potential anti-inflammatory properties. The unique combination of chloro and trifluoromethyl groups may enhance interactions with various biological pathways relevant to disease treatment.
Preliminary Findings:
- Interaction studies suggest that modifications to the compound's structure can significantly alter its pharmacokinetic properties and efficacy against specific targets.
- The compound has shown promise in preliminary tests as an anticonvulsant agent, indicating a broad spectrum of potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key chloroacetamide derivatives and their distinguishing features:
Key Structural and Functional Differences
Trifluoromethoxy (OCF₃) vs.
Phenoxy vs. Alkyl Substituents: Phenoxy derivatives (e.g., 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide) exhibit increased steric bulk and polarity, influencing receptor binding in pesticidal applications . In contrast, alkyl-substituted analogues (e.g., propachlor) prioritize hydrophobicity for soil adsorption in agriculture .
Sulfonyl and Thiadiazole Modifications :
- Sulfonyl-containing derivatives (e.g., 2-CHLORO-N-[4-(METHYLSULFONYL)PHENYL]ACETAMIDE) have higher TPSA values (81.3 Ų vs. 38.3 Ų for the target compound), improving water solubility but limiting blood-brain barrier penetration . Thiadiazole derivatives (e.g., compound 7d in ) demonstrate enhanced cytotoxicity (IC₅₀ = 1.8 µM) due to rigid heterocyclic cores.
Biological Activity
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF3NO, with a molecular weight of approximately 253.62 g/mol. The compound features a chloro group, an acetamide functional group, and a trifluoromethoxy substituent on a phenyl ring. These structural elements enhance its lipophilicity and reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity, particularly in models of epilepsy. The presence of trifluoromethyl groups has been linked to enhanced neuroprotective effects .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory properties. For instance, the chloroacetamide moiety can act as an alkylating agent, potentially inhibiting enzyme activity critical for pathogen survival .
Synthesis
The synthesis of this compound typically involves the reaction of 2-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This method allows for the introduction of the chloroacetyl group while maintaining high yields and purity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide | C9H7ClF3NO | Antimicrobial | Contains a trifluoromethyl group instead of trifluoromethoxy |
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | C9H7ClF3NO | Antibacterial | Similar structure but different halogen placement |
| 4-Trifluoromethoxyacetanilide | C9H8F3NO | Anticancer | Lacks chlorine; focuses on anticancer properties |
This table illustrates how variations in halogen placement and functional groups can influence biological activities and applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds related to this compound:
- Antimicrobial Efficacy : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its antifungal properties further support its potential as a broad-spectrum antimicrobial agent.
- Anticonvulsant Activity : Compounds with similar trifluoromethyl substitutions have been evaluated for their anticonvulsant effects in animal models. Research has indicated that these substitutions enhance binding affinity to neuronal voltage-sensitive sodium channels, contributing to their therapeutic efficacy against seizures .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have revealed its potential as an alkylating agent, which may inhibit key enzymes involved in disease processes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves nucleophilic substitution between 2-chloroacetamide and 2-(trifluoromethoxy)aniline derivatives. For example, using acetonitrile as a solvent with a weak base like K₂CO₃ under reflux (24–48 hours) can yield the product . Monitoring via TLC and purification via solvent evaporation under reduced pressure is recommended. Adjusting stoichiometric ratios (e.g., 1:1.5 for amine:chloroacetamide) and temperature (room temperature vs. reflux) can optimize yields .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR/FTIR : Analyze characteristic peaks: ~1700 cm⁻¹ (C=O stretch in IR), δ 4.2–4.5 ppm (CH₂Cl in ¹H NMR), and δ 120–125 ppm (CF₃ group in ¹⁹F NMR) .
- X-ray Crystallography : Use SHELX software for structure refinement. Intramolecular C–H···O and intermolecular N–H···O interactions (common in acetamides) stabilize crystal packing, with bond lengths typically ~1.22 Å (C=O) and ~1.76 Å (C–Cl) .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing trifluoromethoxy group (-OCF₃) activates the aromatic ring toward electrophilic substitution but may deactivate the amide nitrogen. Reactivity can be assessed via Hammett substituent constants (σₚ ≈ 0.35 for -OCF₃) or computational methods (DFT) to predict regioselectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or degradation pathways of this compound?
- Methodology :
- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the chloroacetamide group is susceptible to hydrolysis, forming 2-hydroxyacetamide derivatives .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like GSTO1). The trifluoromethoxy group may enhance binding affinity to hydrophobic pockets .
Q. What are the key challenges in resolving crystallographic data discrepancies for this compound, particularly regarding hydrogen bonding networks?
- Methodology : Contradictions in hydrogen bond geometry (e.g., N–H···O vs. C–H···O) can arise from polymorphism or dynamic disorder. Refinement in SHELXL with restraints for thermal parameters and occupancy factors improves accuracy. Compare multiple datasets to validate intermolecular interactions .
Q. How do environmental factors (pH, UV light) influence the degradation of this compound in soil or aqueous systems?
- Methodology : Conduct accelerated degradation studies:
- Hydrolysis : Monitor via HPLC at varying pH (e.g., pH 5–9) to track chloroacetamide hydrolysis to glycolic acid derivatives.
- Photolysis : Use UV lamps (λ = 254 nm) to simulate sunlight exposure; identify photoproducts via LC-MS .
Q. What strategies mitigate byproduct formation during large-scale synthesis, such as dimerization or trichloroethyl derivatives?
- Methodology : Byproducts like 2,2,2-trichloroethylacetamide (from excess Cl⁻) can be minimized by controlling reaction stoichiometry and adding scavengers (e.g., NaHCO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
